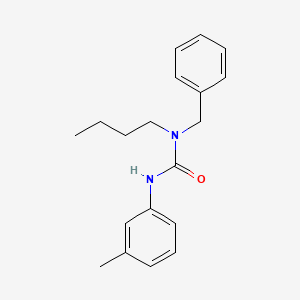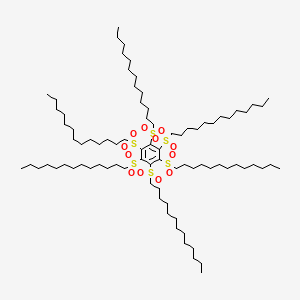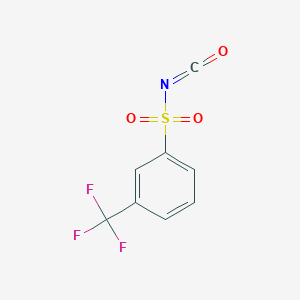diphenyl-lambda~5~-phosphane CAS No. 89807-16-9](/img/structure/B14384194.png)
[3-(Dimethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound with a unique structure that includes both dimethylphosphoryl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the alkylating agent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the development of phosphine oxide-based probes for imaging and sensing. Its unique structure allows for selective binding to biological targets, making it useful in diagnostic and therapeutic applications.
Medicine
In medicine, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific sites in the body.
Industry
In industry, the compound is used as a flame retardant and plasticizer. Its thermal stability and ability to interact with polymer matrices make it suitable for enhancing the properties of various materials.
作用機序
The mechanism of action of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating the formation of stable complexes. The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the dimethylphosphoryl group.
Dimethylphenylphosphine oxide: Contains a single phenyl group and two methyl groups.
Diphenylphosphine oxide: Lacks the dimethylphosphoryl group but has two phenyl groups.
Uniqueness
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to the presence of both dimethylphosphoryl and diphenyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from similar compounds.
特性
CAS番号 |
89807-16-9 |
|---|---|
分子式 |
C17H22O2P2 |
分子量 |
320.30 g/mol |
IUPAC名 |
[3-dimethylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O2P2/c1-20(2,18)14-9-15-21(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
InChIキー |
BHTLCEZVGVJNJA-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
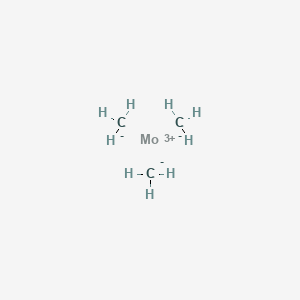

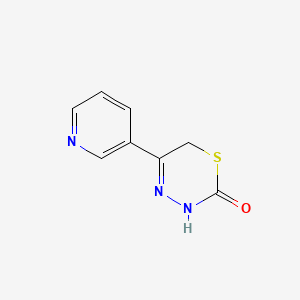

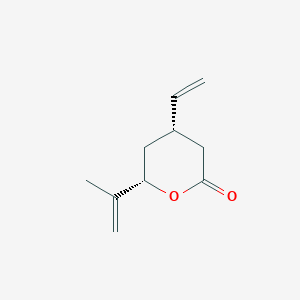
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
